An In-depth Technical Guide to the Physicochemical Properties of 2-Butoxyethylamine
An In-depth Technical Guide to the Physicochemical Properties of 2-Butoxyethylamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of 2-Butoxyethylamine (CAS No. 6338-52-9), a bifunctional molecule featuring both a primary amine and an ether linkage. This document is structured to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the molecular structure, core physical and chemical characteristics, spectroscopic profile, and established analytical methodologies for this compound. The guide emphasizes the causality behind experimental choices and provides validated protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights. All data and protocols are grounded in authoritative references to uphold the highest standards of scientific integrity.
Molecular Identity and Structure
2-Butoxyethylamine is an organic compound with the linear formula C₆H₁₅NO.[1] Its structure incorporates a butyl ether group and a primary amine, which dictate its chemical behavior and physical properties. The presence of both a hydrogen bond donor (the -NH₂) and acceptor (the ether oxygen and the amine nitrogen) contributes significantly to its solubility and reactivity profile.
Caption: 2D structure of 2-Butoxyethylamine.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 6338-52-9 | [1] |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| InChIKey | BFBKUYFMLNOLOQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCOCCN | N/A |
Core Physicochemical Properties
The physicochemical properties of 2-Butoxyethylamine are summarized below. These values are critical for predicting its behavior in various solvents, its environmental fate, and its suitability for specific chemical reactions.
Table 2: Summary of Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 158.3 °C at 760 mmHg | [1] |
| Density | 0.851 g/cm³ | [1] |
| Flash Point | 43 °C | [1] |
| Water Solubility | Miscible | [3][4] |
| pKa | ~9.9 (Estimated based on similar amines) | [3][4] |
| logP (Octanol/Water) | 0.29 (Estimated for similar structure) |[3] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-Butoxyethylamine.
Mass Spectrometry (MS)
In mass spectrometry, primary amines like 2-Butoxyethylamine undergo characteristic α-cleavage, where the C-C bond nearest the nitrogen atom is broken. This results in a resonance-stabilized, nitrogen-containing cation.[5][6] For 2-Butoxyethylamine, the most prominent fragmentation would be the loss of a propyl group from the ether side, leading to a fragment ion. The presence of a single nitrogen atom means the molecule adheres to the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5][7]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Butoxyethylamine is characterized by several key absorptions:
-
N-H Stretching: As a primary amine, it will exhibit a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes.[6][8]
-
C-H Stretching: Strong absorptions will be present in the 2850-3000 cm⁻¹ range from the alkyl C-H bonds.
-
N-H Bending (Scissoring): A characteristic absorption for primary amines is found between 1550 and 1650 cm⁻¹.[8]
-
C-O-C Stretching: A strong, prominent band for the ether linkage will appear in the 1000-1250 cm⁻¹ region.[8]
-
C-N Stretching: This absorption for aliphatic amines is typically found between 1000 and 1250 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a distinct fingerprint. The N-H protons typically appear as a broad signal between 0.5-5.0 ppm, and this signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[6][8] The protons on the carbons adjacent to the nitrogen (~2.3-3.0 ppm) and the ether oxygen (~3.4-4.0 ppm) will be deshielded and appear downfield.[8]
-
¹³C NMR: Carbons directly bonded to the electronegative nitrogen and oxygen atoms will be shifted downfield, typically appearing in the 10-65 ppm range for C-N and slightly further for C-O.[8]
Analytical Methodologies and Protocols
The quantification and identification of 2-Butoxyethylamine in various matrices, such as biological fluids or environmental samples, often require chromatographic methods. Gas chromatography (GC) is a well-established technique for this purpose.[9]
Rationale for Method Selection: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of 2-Butoxyethylamine and related compounds due to its high sensitivity and selectivity.[9][10] However, the polarity of the primary amine group can lead to poor peak shape and interactions with the GC column. To overcome this, a derivatization step is often employed. This process replaces the active hydrogen on the amine with a less polar group, increasing the analyte's volatility and thermal stability, which results in improved chromatographic performance.[10][11]
Protocol: GC-MS Analysis of 2-Butoxyethylamine in an Aqueous Matrix
This protocol is a representative method adapted from established procedures for analyzing similar compounds in biological and environmental samples.[10]
Objective: To quantify the concentration of 2-Butoxyethylamine in a water-based sample.
Materials:
-
2-Butoxyethylamine standard
-
Internal Standard (e.g., a deuterated analog or a structurally similar amine)
-
Derivatizing Agent: Pentafluorobenzoyl chloride (PFBCI) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
pH Buffers and Reagents (e.g., HCl, NaOH)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: To 1 mL of the aqueous sample in a glass vial, add a known amount of the internal standard. Adjust the pH to >10 with NaOH to ensure the amine is in its free base form.
-
Liquid-Liquid Extraction: Add 2 mL of Dichloromethane and vortex for 2 minutes to extract the 2-Butoxyethylamine. Centrifuge to separate the layers.
-
Solvent Collection: Carefully transfer the organic (bottom) layer to a clean vial. Repeat the extraction twice more and combine the organic extracts.
-
Causality Note: Repeating the extraction ensures a high recovery rate of the analyte from the aqueous matrix.
-
-
Drying: Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water, which could interfere with the derivatization step.
-
Derivatization: Add the derivatizing agent (e.g., 50 µL of PFBCI) to the dried extract. Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Causality Note: Heating accelerates the reaction between the amine and the derivatizing agent, ensuring complete conversion to the more volatile derivative.
-
-
Final Preparation: Cool the sample to room temperature. The sample is now ready for injection into the GC-MS.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
Caption: Workflow for the GC-MS analysis of 2-Butoxyethylamine.
Synthesis and Chemical Reactivity
Synthetic Routes
Industrially, 2-alkoxyethylamines can be synthesized via the high-temperature dehydration reaction between an ethylene glycol monoalkyl ether and ammonia, often using a catalyst like nickel or alumina.[12][13] This process, however, can have moderate yields and requires stringent conditions.[13]
Caption: Synthesis of 2-Butoxyethylamine via amination.
Reactivity Profile
The primary amine group makes 2-Butoxyethylamine a versatile nucleophile and base. It readily participates in reactions typical of primary amines, such as:
-
Amide Formation: Reacts with carboxylic acids, acyl chlorides, or anhydrides to form N-substituted amides.
-
Alkylation: Can be further alkylated to form secondary and tertiary amines.
-
Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases).
Safety and Handling
2-Butoxyethylamine is classified as a hazardous substance. It is a flammable liquid and vapor and is corrosive, capable of causing severe skin burns and eye damage.[14][15] It may also be harmful if swallowed or in contact with skin.[14]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields or a face shield, and protective clothing.[16] Handle only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][17] Keep in a designated flammables area, locked up, and away from incompatible materials such as strong oxidizing agents.[15]
-
First Aid: In case of contact with eyes or skin, flush immediately and continuously with water for at least 15 minutes and seek immediate medical attention.[17] If inhaled, move the person to fresh air. If swallowed, rinse the mouth but do NOT induce vomiting; call a poison center or physician immediately.[14]
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